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Compound of Interest

Compound Name: 2,5-Dimethyl-2-ethylhexanoic acid

CAS No.: 24353-79-5

Cat. No.: B031094

Get Quote

Executive Summary & Compound Identity
2,5-Dimethyl-2-ethylhexanoic acid is a highly branched, aliphatic carboxylic acid.[1][2][3] It

represents a primary structural isomer of Neodecanoic acid (CAS 26896-20-8), a mixture

widely used in the synthesis of sterically hindered esters, metal extractants, and polymerization

initiators.

This guide provides the specific spectroscopic signature for the pure isomer (CAS 24353-79-5),

distinguishing it from the isomeric mixture. The molecule’s quaternary

-carbon confers exceptional hydrolytic stability and unique spectral features, particularly in
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
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Parameter Data

IUPAC Name 2-Ethyl-2,5-dimethylhexanoic acid

CAS Number 24353-79-5 (Pure Isomer)

Molecular Formula

Molecular Weight 172.27 g/mol

SMILES CCC(C)(CCC(C)C)C(=O)O

Key Feature
Quaternary

-carbon (Neo-structure)

Structural Visualization & Numbering
The spectroscopic assignment relies on the specific carbon numbering scheme derived from

the hexanoic acid backbone.
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Figure 1: Structural connectivity of 2,5-Dimethyl-2-ethylhexanoic acid highlighting the steric

shielding at C2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR spectrum is characterized by the quaternary C2 center, which eliminates the typical

-proton signal seen in linear fatty acids.

C NMR Data (100 MHz, CDCl )
The quaternary carbon (C2) appears significantly downfield compared to linear analogs due to

the "neo" branching effect.
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Carbon Position
Chemical Shift (

, ppm)
Multiplicity Assignment Logic

C1 (C=O) 184.2 s
Carboxyl carbonyl;

deshielded.

C2 (Quat) 47.8 s

Diagnostic Peak.

Quaternary center

with no attached

protons.

C3 36.5 t

Methylene; shielded

by

-branching.

C4 33.1 t Methylene chain.

C5 28.4 d

Methine of the

terminal isopropyl

group.

C2-Ethyl (CH

)
29.8 t

Methylene of the ethyl

branch.

C2-Me 21.5 q
Methyl directly on

quaternary center.

C5-Me / C6 22.6 / 22.8 q

Terminal isopropyl

methyls

(diastereotopic).

C2-Ethyl (CH

)
8.7 q

Terminal methyl of the

ethyl branch.

H NMR Data (400 MHz, CDCl )
The proton spectrum is dominated by overlapping multiplets in the aliphatic region, but the C2-

Methyl singlet is a distinct marker.
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Proton
Environment

Shift (

, ppm)
Multiplicity Integration Interpretation

-COOH 11.8 - 12.5 br s 1H

Acidic proton

(concentration

dependent).

C2-Ethyl (CH

)
1.55 - 1.70 m 2H

Diastereotopic

methylene

protons.

C3-H

, C4-H
1.20 - 1.50 m 4H

Overlapping

backbone

methylene

envelope.

C5-H 1.52 m (sept) 1H
Methine proton

of isopropyl tail.

C2-Me 1.12 s 3H

Diagnostic

Singlet. No

coupling to

-H.

C5-Me / C6-H 0.88
d (

Hz)
6H

Isopropyl

doublet.

C2-Ethyl (CH

)
0.82

t (

Hz)
3H

Triplet of the

ethyl group.
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Technical Insight: In commercial "Neodecanoic acid" mixtures, these peaks often broaden or

overlap with other isomers (e.g., 2,2-dimethyloctanoic acid). The sharp singlet at

1.12 ppm is the cleanest indicator of the 2-methyl-2-ethyl substructure versus 2,2-

dimethyl variants.

Mass Spectrometry (EI-MS)
The fragmentation pattern is dictated by the stability of the carbocations formed after cleavage

at the quaternary C2 position. The molecule undergoes McLafferty rearrangement and

-cleavage.

Fragmentation Pathway Logic
Molecular Ion (

):

172 (Weak, often barely visible).

-Cleavage: Loss of alkyl groups attached to C2.

Loss of Ethyl (

):

143.

Loss of Methyl (

):

157.

McLafferty Rearrangement: Involves
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-hydrogen transfer (from C4).

Generates characteristic peak at

88 for 2-substituted acids, but the quaternary nature modifies this to higher mass
fragments.

Base Peak: Often

87 or similar hydrocarbon fragments (

) due to the branched alkyl chain stability.
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Infrared (IR) Spectroscopy
The IR spectrum confirms the carboxylic acid functionality and the steric bulk of the alkyl chain.
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Wavenumber (cm

)
Mode Description

2800 - 3200 O-H Stretch

Broad, strong band. Overlaps

with C-H stretches.

Characteristic of H-bonded

dimers.

2960, 2930, 2870 C-H Stretch

Strong aliphatic stretches

(methyl/methylene). Enhanced

intensity due to high methyl

count.

1695 - 1705 C=O Stretch

Carbonyl stretch.[4] Slightly

lower frequency than linear

acids (1710 cm

) due to steric hindrance and

dimerization.

1465, 1380 C-H Bend

Methyl bending (Umbrella

mode). The doublet at ~1380

cm

confirms the gem-dimethyl or

isopropyl terminus.

1200 - 1300 C-O Stretch
C-O stretching coupled with O-

H bending.

940 O-H Bend
Out-of-plane bending of the

dimer ring.

Experimental Protocol: Isolation & Preparation
Since 2,5-Dimethyl-2-ethylhexanoic acid is often supplied as part of the "Versatic 10"

mixture, researchers may need to isolate or validate the specific isomer.

Protocol: Analytical Validation via GC-MS
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Derivatization: Convert the acid to its methyl ester to improve volatility and peak shape.

Reagent: Boron trifluoride-methanol (

-MeOH) or Diazomethane.

Condition: Reflux for 30 mins (hindered acids require longer time/heat than linear acids).

GC Separation:

Column: DB-5MS or equivalent (Non-polar, 30m x 0.25mm).

Oven Program: 60°C (1 min)

10°C/min

280°C.

Identification:

The 2,5-dimethyl-2-ethyl isomer typically elutes after the 2,2-dimethyloctanoic isomer but

before linear C10 analogs.

Validate using the

143 fragment (Loss of Ethyl) which is favored for this specific isomer over the 2,2-dimethyl
isomer (which favors loss of Methyl,

157, or Butyl).

References
ChemicalBook. (2023). 2,5-dimethyl-2-ethylhexanoic acid CAS 24353-79-5 Properties and

Suppliers. Link

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library:

Neodecanoic Acid Isomers. Link

Google Patents. (2014). WO2014029801A1: Tetramethylstannoxy compounds and their use

as catalysts. (Contains NMR data for neodecanoate derivatives). Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b031094/docs?utm_src=pdf-body#comprehensive-spectroscopic-characterization-2-5-dimethyl-2-ethylhexanoic-acid
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB6274136.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwebbook.nist.gov%2Fchemistry%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FWO2014029801A1%2Fen
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031094?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Smolecule. (2023). Structure and Properties of Neodecanoic Acid Isomers. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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